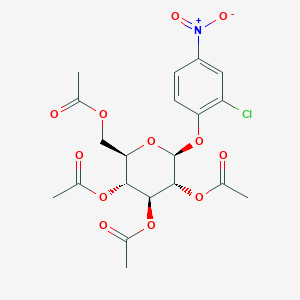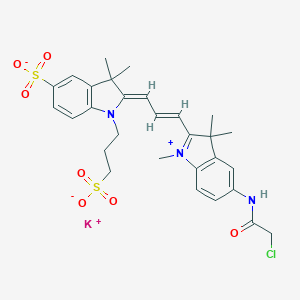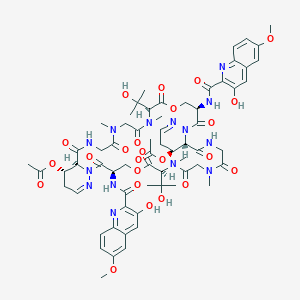
3-Pyrrolin-1-yloxy, 3-Carbamoyl-2,2,5,5-Tetramethyl-
Übersicht
Beschreibung
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (3-C2P) is a novel compound that has recently been discovered and is being studied for its potential applications in the fields of chemistry and biochemistry. 3-C2P is a highly reactive, nitrogen-containing compound that can be used as a catalyst for a variety of chemical reactions. It has also been found to have potential applications in the field of medicine as it has been shown to have biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Molekularelektronik
Die Verbindung wurde auf ihre elektronischen Eigenschaften untersucht, insbesondere im Bereich der molekularen Elektronik . Es wurde beobachtet, dass sie eine große negative differentielle Leitfähigkeit (NDC) aufweist, wenn sie auf einer Au (111)-Oberfläche mit Tieftemperatur-Rastertunnelmikroskopie (STM) und inelastischer Elektronentunnelspektroskopie untersucht wird .
Spin-Sonde
Diese Verbindung ist ein Nitroxide-Radikal und kann als Spin-Sonde zur Untersuchung der Simulation des Overhauser-Dynamischen Kernpolarisationssignals verwendet werden .
Synthese von Nitroxide-basierten Polyethern
Sie kann als Ausgangsmaterial für die Synthese von Nitroxide-basierten Polyethern dienen, die Ladungstransporteigenschaften besitzen .
EPR-Bildgebung
Die Verbindung kann als Nitroxide-Bildgebungssonde verwendet werden, die für die Elektronenspinresonanz (EPR)-Bildgebung von Hirnkrankheiten an Tiermodellen geeignet ist
Wirkmechanismus
Mode of Action
The compound, also known as a nitroxide radical, is used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . It interacts with its targets by influencing the spin states, which can result in changes in the magnetic properties of the system.
Pharmacokinetics
It is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol , which may influence its bioavailability.
Biochemische Analyse
Biochemical Properties
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- has been used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . It interacts with various biomolecules in this process, although the specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources .
Cellular Effects
It has been used as a nitroxide imaging probe applicable for EPR imaging of brain diseases in animal models .
Molecular Mechanism
It is known to be involved in the simulation of Overhauser dynamic nuclear polarization signal .
Eigenschaften
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5,13H,1-4H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXOTWPDUBXCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275748 | |
| Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3229-73-0, 65594-24-3 | |
| Record name | NSC152271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy interact with proteins and what information can we gain from this interaction?
A1: 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, a nitroxide spin label, can interact with proteins through non-covalent interactions. These interactions can involve the nitroxide radical associating with functional groups present in both heme and non-heme proteins. [] This interaction allows researchers to use Electron Paramagnetic Resonance (EPR) spectroscopy to study the protein's dynamics and environment. For instance, the rotational correlation time of the spin label, which can be determined from EPR spectra analysis, provides insights into the protein's molecular motion and how it is influenced by factors like pH. []
Q2: How does pH affect the interaction between 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and proteins?
A2: The interaction between 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and proteins is sensitive to pH changes. Electrostatic interactions and hydrogen bonding between the spin label and the protein are affected by the ionization state of amino acid residues, which is dependent on pH. [] This influence of pH on the interaction is reflected in the rotational correlation time of the spin label, providing valuable information about the protein's dynamic behavior under different pH conditions. []
Q3: Can 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy be used to study the location of molecules within micelles?
A3: Yes, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy has been used as a quencher in fluorescence quenching studies to investigate the location of fluorescent probes within sodium dodecyl sulfate micelles. [] By analyzing the quenching efficiency, researchers can determine the partition coefficient of the quencher and gain insights into the relative location of the fluorescent probes within the micellar structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)








